Ticarcillin cresyl
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Overview
Description
Ticarcillin Cresyl is a semisynthetic antibiotic belonging to the carboxypenicillin class. It is derived from penicillin and is known for its broad spectrum of bactericidal activity against various gram-positive and gram-negative aerobic and anaerobic bacteria . This compound is particularly effective against Pseudomonas aeruginosa and Proteus vulgaris .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ticarcillin Cresyl is synthesized through a series of chemical reactions starting from penicillin. The key steps involve the acylation of the penicillin nucleus with a carboxylic acid derivative, followed by various purification processes to obtain the final product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale fermentation processes followed by chemical modification. The fermentation process involves the cultivation of Penicillium chrysogenum, which produces penicillin. The penicillin is then chemically modified to introduce the carboxylic acid moiety, resulting in this compound .
Chemical Reactions Analysis
Types of Reactions
Ticarcillin Cresyl undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the carboxylic acid group.
Substitution: Substitution reactions can occur at the carboxylic acid moiety or the penicillin nucleus
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from the reactions of this compound include various degradation products, modified penicillin derivatives, and substituted carboxypenicillins .
Scientific Research Applications
Ticarcillin Cresyl has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of carboxypenicillins.
Industry: Utilized in the production of various pharmaceutical formulations.
Mechanism of Action
Ticarcillin Cresyl exerts its effects by inhibiting the cross-linking of peptidoglycan during bacterial cell wall synthesis. This inhibition prevents the bacteria from undergoing cell division, leading to cell death . The primary molecular target is the penicillin-binding protein, which is essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Carbenicillin: Similar in structure and activity but less effective against Pseudomonas aeruginosa.
Ampicillin: Broader spectrum of activity but less effective against certain gram-negative bacteria.
Piperacillin: More effective against a wider range of gram-negative bacteria but has a different side effect profile.
Uniqueness
Ticarcillin Cresyl is unique due to its enhanced activity against Pseudomonas aeruginosa and its ability to be used in combination with beta-lactamase inhibitors like clavulanic acid to overcome resistance .
Properties
CAS No. |
59070-07-4 |
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Molecular Formula |
C22H22N2O6S2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-3-(4-methylphenoxy)-3-oxo-2-thiophen-3-ylpropanoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C22H22N2O6S2/c1-11-4-6-13(7-5-11)30-21(29)14(12-8-9-31-10-12)17(25)23-15-18(26)24-16(20(27)28)22(2,3)32-19(15)24/h4-10,14-16,19H,1-3H3,(H,23,25)(H,27,28)/t14-,15-,16+,19-/m1/s1 |
InChI Key |
DGNAUIYWRWICBR-OAFZBRQQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC(=O)[C@H](C2=CSC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Origin of Product |
United States |
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